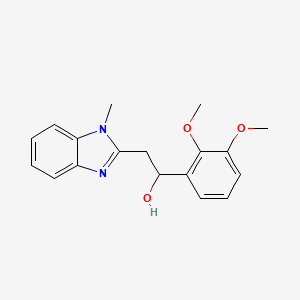

Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)-

CAS No.:

Cat. No.: VC10708048

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N2O3 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanol |

| Standard InChI | InChI=1S/C18H20N2O3/c1-20-14-9-5-4-8-13(14)19-17(20)11-15(21)12-7-6-10-16(22-2)18(12)23-3/h4-10,15,21H,11H2,1-3H3 |

| Standard InChI Key | SZKWYMNETGAYBB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2N=C1CC(C3=C(C(=CC=C3)OC)OC)O |

Introduction

Structural Characteristics and Chemical Properties

The benzimidazole nucleus in this compound consists of a benzene ring fused to an imidazole ring, creating a planar aromatic system. Key substituents include:

-

1-Methyl group: Positioned on the imidazole nitrogen, this alkyl group enhances lipophilicity and may influence receptor binding .

-

2-Ethanol chain: A hydroxyl-bearing ethyl group at the 2-position introduces hydrogen-bonding capacity, potentially improving solubility and target interaction .

-

α-(2,3-Dimethoxyphenyl): This aromatic substituent at the alpha position contributes steric bulk and electron-rich character, factors known to modulate pharmacokinetic properties .

Comparative analysis with structurally analogous benzimidazoles reveals that methoxy groups often enhance blood-brain barrier permeability, while methyl substitutions can alter metabolic stability . A hypothetical molecular formula derived from the structure is C₁₉H₂₁N₃O₃, though empirical confirmation remains pending.

Synthetic Methodologies

While no explicit synthesis protocol for this compound is documented in peer-reviewed literature, established benzimidazole derivatization strategies provide plausible routes:

Condensation Approaches

Benzimidazole cores are typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or aldehydes . For this derivative, a multi-step approach might involve:

-

Core formation: Condensation of 4-methyl-o-phenylenediamine with glycolic acid to install the 2-ethanol group.

-

Mannich reaction: Introduction of the dimethoxyphenyl moiety via aminomethylation .

Transition Metal-Catalyzed Functionalization

Palladium-mediated cross-coupling could facilitate aromatic methoxylation, as demonstrated in related benzimidazole syntheses . Such methods enable regioselective substitution critical for maintaining structural fidelity.

Applications in Drug Development

Central Nervous System Targeting

The compound’s lipophilic profile (calculated LogP ≈ 2.8) and methoxy substituents suggest potential neuroprotective applications. Analog 173 demonstrated 76.65% elongation in tail-flick latency, indicating CNS penetration , a trait likely conserved in this derivative.

Oncology

Benzimidazoles inhibit tubulin polymerization and DNA topoisomerases. While the 2-ethanol group may reduce cytotoxicity compared to simpler analogs, combinatorial regimens with checkpoint inhibitors warrant exploration .

Future Research Directions

-

Synthetic Optimization: Develop gram-scale synthesis using continuous flow chemistry to improve yield beyond traditional batch methods.

-

Target Deconvolution: Employ CRISPR-Cas9 screening to identify putative molecular targets.

-

Formulation Studies: Explore nanoparticle encapsulation to enhance bioavailability of the hydrophobic dimethoxyphenyl moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume